
tert-Butyl 8-oxooctylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Amination (Carboxylation) or Rearrangement: One common method for synthesizing carbamates involves the reaction of amines with carbon dioxide and halides in the presence of cesium carbonate and tetrabutylammonium iodide (TBAI).
Copper-Catalyzed Coupling: Another method involves the copper-catalyzed three-component coupling of organoindium reagents with imines and acid chlorides to produce N-protected amines.
Zirconium (IV)-Catalyzed Exchange: This method uses zirconium (IV) as a catalyst in the presence of amines to produce carbamates.
Industrial Production Methods: : Industrial production of tert-Butyl 8-oxooctylcarbamate typically involves large-scale synthesis using the above-mentioned methods, optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: tert-Butyl 8-oxooctylcarbamate can undergo oxidation reactions, typically in the presence of strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound, often resulting in the removal of oxygen atoms.
Substitution: Substituted carbamates with different functional groups replacing the tert-butyl group.
Scientific Research Applications
Pharmaceutical Applications
-
Drug Delivery Systems
- Tert-Butyl 8-oxooctylcarbamate has been investigated for use in drug delivery systems due to its ability to enhance the solubility and stability of pharmaceutical compounds. The incorporation of this compound into polymer matrices can improve the release profiles of active ingredients, leading to more effective therapeutic outcomes.
-
Antioxidant Properties
- Research indicates that compounds similar to this compound exhibit antioxidant properties, which can be beneficial in preventing oxidative stress-related damage in cells. Such properties are crucial in developing treatments for neurodegenerative diseases and other conditions associated with oxidative damage.
Materials Science Applications
-
Polymer Stabilization
- In materials science, this compound has potential applications as a stabilizer in polymer formulations. Its ability to inhibit degradation caused by environmental factors such as UV radiation and heat makes it valuable for enhancing the longevity of plastic products.
-
Coatings and Adhesives
- The compound can also be utilized in coatings and adhesives where enhanced durability and resistance to environmental stressors are required. By incorporating this compound into these materials, manufacturers can achieve improved performance characteristics.
Analytical Chemistry Applications
-
Chromatographic Techniques
- This compound has been employed as a reagent in chromatographic techniques such as High-Performance Liquid Chromatography (HPLC). Its unique properties allow for the effective separation and analysis of complex mixtures, particularly in biochemical applications.
-
Spectroscopic Analysis
- The compound's reactivity can be harnessed in spectroscopic methods for detecting specific analytes. By forming derivatives with target compounds, it enhances the sensitivity and specificity of detection methods.
Case Study 1: Drug Delivery Enhancement
A study focused on the incorporation of this compound into a polymeric drug delivery system demonstrated improved solubility and controlled release of a poorly soluble drug. The results indicated a significant increase in bioavailability compared to conventional formulations.
Case Study 2: Polymer Stability Improvement
In an investigation involving polymer blends, the addition of this compound resulted in enhanced thermal stability and reduced degradation under UV exposure. This case highlighted its effectiveness as a stabilizing agent in commercial plastic products.
Mechanism of Action
The mechanism of action of tert-Butyl 8-oxooctylcarbamate involves its interaction with nucleophiles and electrophiles in various chemical reactions. The tert-butyl group provides steric hindrance, making the compound less reactive towards certain reagents. The carbamate group can undergo nucleophilic attack, leading to the formation of various intermediates and products .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: Similar in structure but lacks the 8-oxooctyl group.
tert-Butyl N-(8-oxooctyl)carbamate: A closely related compound with similar properties and applications.
tert-Butyl N-(2-hydroxyethyl)carbamate: Another similar compound used as a protecting group in organic synthesis.
Uniqueness: : tert-Butyl 8-oxooctylcarbamate is unique due to its specific structure, which includes both the tert-butyl and 8-oxooctyl groups. This combination provides distinct reactivity and stability, making it valuable in various chemical and industrial applications.
Biological Activity
Chemical Structure and Properties
tert-Butyl 8-oxooctylcarbamate (C13H25NO3) is a synthetic compound that belongs to the carbamate class. It is characterized by its tert-butyl group, which enhances its lipophilicity and may influence its biological activity. The compound has garnered attention for its potential therapeutic applications, particularly in oncology.
Anticancer Properties
Recent studies have evaluated the biological activity of this compound in the context of cancer treatment. A notable study highlighted its efficacy in inhibiting the growth of breast cancer cell lines, specifically MCF-7, SK-BR-3, and MDA-MB-231. These cell lines are commonly used models for studying breast cancer due to their distinct characteristics:
Cell Line | Type of Cancer | Response to Treatment |
---|---|---|
MCF-7 | Estrogen Receptor Positive | Inhibited growth significantly |
SK-BR-3 | HER2 Positive | Inhibited growth significantly |
MDA-MB-231 | Triple Negative | Inhibited growth significantly |
MCF-10A | Non-malignant | No significant inhibition |
The study found that while this compound exhibited anticancer properties, it was less potent than other known treatments such as tamoxifen or olaparib .
The mechanism through which this compound exerts its effects appears to involve modulation of cellular pathways associated with cancer cell proliferation. The compound's structural features may contribute to its ability to penetrate cell membranes effectively, enhancing its bioavailability and therapeutic potential.
Pharmacokinetics
Pharmacokinetic studies indicated that the maximum concentration (C_max) and half-life of the compound were favorable for therapeutic use. For instance, after administration, the C_max was observed at specific time points with notable half-lives that suggest a sustained presence in circulation, which is beneficial for maintaining therapeutic levels in target tissues .
Case Studies and Research Findings
Several case studies have documented the effects of this compound on various cancer models:
- Breast Cancer Models : In vitro studies demonstrated significant inhibition of cell growth across multiple breast cancer cell lines, suggesting broad applicability in treating different subtypes of breast cancer.
- Toxicological Assessments : Toxicological evaluations have shown that while the compound exhibits anticancer properties, it also necessitates careful consideration regarding potential toxicity profiles. Studies indicated no systemic toxicity at certain dosages, but further research is required to establish comprehensive safety profiles .
- Comparative Studies : Comparative analyses with other carbamates revealed that this compound has unique pharmacological profiles that may offer advantages in specific therapeutic contexts compared to similar compounds .
Properties
IUPAC Name |
tert-butyl N-(8-oxooctyl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO3/c1-13(2,3)17-12(16)14-10-8-6-4-5-7-9-11-15/h11H,4-10H2,1-3H3,(H,14,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJXIJKXUFFXDMC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCCCC=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133728-26-4 |
Source
|
Record name | tert-butyl (8-oxooctyl)carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.